- Preparative method for isosilybin isolation based on enzymatic kinetic resolution of silymarin mixture, Process Biochemistry (Oxford, 2013, 48(1), 184-189

Cas no 142796-22-3 (Isosilybin B)

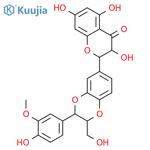

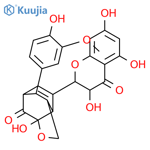

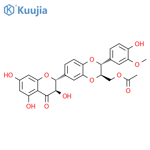

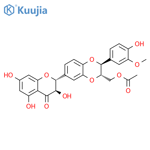

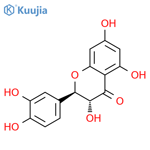

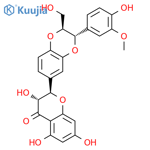

Isosilybin B structure

商品名:Isosilybin B

CAS番号:142796-22-3

MF:C25H22O10

メガワット:482.436188220978

MDL:MFCD18783097

CID:1316726

PubChem ID:329770481

Isosilybin B 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one,2-[(2S,3S)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-

- 4H-1-Benzopyran-4-one,2-[(2S,3S)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydr

- Isosilybin B

- (2R,3R)-3,5,7-Trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[1,4]dioxin-6-yl]-4-chromanone

- Isosilybinin

- Isosilybin A

- Silybin a2

- Isosilybin

- Silybin b2

- (-)-Isosilybin B

- (+)-Isosilybin A

- CHEMBL3542340

- Isosilibinin B

- Isosilybin B, analytical standard

- (2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

- ISOSILYBIN B (CONSTITUENT OF MILK THISTLE)

- ISOSILYBIN B [MI]

- HY-N7045

- Q27251722

- SCHEMBL20152108

- 4H-1-Benzopyran-4-one, 2-((2S,3S)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-

- ISOSILYBIN B (CONSTITUENT OF MILK THISTLE) [DSC]

- BDBM50526628

- CS-0101838

- DTXSID80447055

- 142796-22-3

- 1ST166037

- E87190

- FS-7229

- (2R,3R)-3,5,7-Trihydroxy-2-((2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)chroman-4-one

- UNII-15EH97604R

- AKOS040760488

- 15EH97604R

- DA-64573

- Isosilybin BSilybin A2

-

- MDL: MFCD18783097

- インチ: InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3

- InChIKey: FDQAOULAVFHKBX-WAABAYLZSA-N

- ほほえんだ: COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

計算された属性

- せいみつぶんしりょう: 482.12129689g/mol

- どういたいしつりょう: 482.12129689g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 10

- 重原子数: 35

- 回転可能化学結合数: 4

- 複雑さ: 750

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 155Ų

じっけんとくせい

- 色と性状: Powder

Isosilybin B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56930-10mg |

Isosilybin B |

142796-22-3 | 98% | 10mg |

¥0.00 | 2023-09-07 | |

| ChemScence | CS-0101838-1mg |

Isosilybin B |

142796-22-3 | 99.32% | 1mg |

$100.0 | 2022-04-27 | |

| TRC | I901003-1mg |

Isosilybin B |

142796-22-3 | 1mg |

$150.00 | 2023-05-18 | ||

| TRC | I901003-5mg |

Isosilybin B |

142796-22-3 | 5mg |

$603.00 | 2023-05-18 | ||

| TargetMol Chemicals | TN1805-1 mL * 10 mM (in DMSO) |

Isosilybin B |

142796-22-3 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3430 | 2023-09-15 | |

| TRC | I901003-50mg |

Isosilybin B |

142796-22-3 | 50mg |

$ 7600.00 | 2023-09-07 | ||

| TargetMol Chemicals | TN1805-5 mg |

Isosilybin B |

142796-22-3 | 98% | 5mg |

¥ 3,330 | 2023-07-11 | |

| PhytoLab | 82571-500mg |

Isosilybin B |

142796-22-3 | ≥ 80.0 % | 500mg |

€15160 | 2023-10-25 | |

| A2B Chem LLC | AE62849-5mg |

(2R,3R)-3,5,7-Trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[1,4]dioxin-6-yl]-4-chromanone |

142796-22-3 | 98% | 5mg |

$605.00 | 2024-04-20 | |

| Ambeed | A1145882-5mg |

(2R,3R)-3,5,7-Trihydroxy-2-((2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)chroman-4-one |

142796-22-3 | 99% | 5mg |

$230.0 | 2025-03-01 |

Isosilybin B 合成方法

合成方法 1

はんのうじょうけん

1.1C:1435939-45-9, S:Me2CO, 24 h, 45°C

リファレンス

Isosilybin B Raw materials

Isosilybin B Preparation Products

- Silydianin (29782-68-1)

- (2R,3R)-2-[(2R,3R)-3-[(Acetyloxy)methyl]-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one (1516881-20-1)

- (2R,3R)-2-[(2S,3S)-3-[(Acetyloxy)methyl]-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one (1516881-22-3)

- Taxifolin (480-18-2)

- Silybin A (22888-70-6)

- Silychristin (33889-69-9)

- Isosilybin B (142796-22-3)

- 23-O-acetylsilybin A (1220986-69-5)

- Silybin B (142797-34-0)

- Isosilybin A (142796-21-2)

Isosilybin B サプライヤー

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

(CAS:142796-22-3)Isosilybin B

注文番号:TBW01284

在庫ステータス:in Stock

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

清らかである:>98%

最終更新された価格情報:Tuesday, 21 January 2025 18:00

価格 ($):price inquiry

Isosilybin B 関連文献

-

Nam-Cheol Kim,Tyler N. Graf,Charles M. Sparacino,Mansukh C. Wani,Monroe E. Wall Org. Biomol. Chem. 2003 1 1684

-

Vladimír K?en,Kate?ina Valentová Nat. Prod. Rep. 2022 39 1264

-

D. Biedermann,E. Vav?íková,L. Cvak,V. K?en Nat. Prod. Rep. 2014 31 1138

-

Longfei Lin,Liyu Luo,Ming Zhong,Tanggui Xie,Yuling Liu,Hui Li,Jian Ni RSC Adv. 2019 9 17457

-

Junaid Iqbal,Anisa Andleeb,Hajra Ashraf,Bisma Meer,Azra Mehmood,Hasnain Jan,Gouhar Zaman,Muhammad Nadeem,Samantha Drouet,Hina Fazal,Nathalie Giglioli-Guivarc'h,Christophe Hano,Bilal Haider Abbasi RSC Adv. 2022 12 14069

推奨される供給者

Amadis Chemical Company Limited

(CAS:142796-22-3)Isosilybin B

清らかである:99%

はかる:5mg

価格 ($):258.0

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:142796-22-3)IsosilybinB

清らかである:≥98%

はかる:5mg/20mg/50mg

価格 ($):問い合わせ